N-Methyl-N'-[4-(6-sulfanylidene-1,4,5,6-tetrahydropyridazin-3-yl)phenyl]urea
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Overview
Description
N-Methyl-N’-[4-(6-sulfanylidene-1,4,5,6-tetrahydropyridazin-3-yl)phenyl]urea is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a sulfanylidene group attached to a tetrahydropyridazinyl ring, which is further connected to a phenyl group and a urea moiety. The presence of these functional groups makes it an interesting subject for studies in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N’-[4-(6-sulfanylidene-1,4,5,6-tetrahydropyridazin-3-yl)phenyl]urea typically involves multi-step organic reactions. One common method includes the condensation of N-methylurea with 4-(6-sulfanylidene-1,4,5,6-tetrahydropyridazin-3-yl)phenylamine under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N’-[4-(6-sulfanylidene-1,4,5,6-tetrahydropyridazin-3-yl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the tetrahydropyridazinyl ring or the sulfanylidene group.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sul
Properties
CAS No. |
89623-58-5 |
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Molecular Formula |
C12H14N4OS |
Molecular Weight |
262.33 g/mol |
IUPAC Name |
1-methyl-3-[4-(6-sulfanylidene-4,5-dihydro-1H-pyridazin-3-yl)phenyl]urea |
InChI |
InChI=1S/C12H14N4OS/c1-13-12(17)14-9-4-2-8(3-5-9)10-6-7-11(18)16-15-10/h2-5H,6-7H2,1H3,(H,16,18)(H2,13,14,17) |
InChI Key |
LVAGYPFWRAXNLM-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NC1=CC=C(C=C1)C2=NNC(=S)CC2 |
Origin of Product |
United States |
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